VlpB protein - 144905-78-2

VlpB protein

Catalog Number: EVT-1519988
CAS Number: 144905-78-2
Molecular Formula: C7H12N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

VlpB protein is derived from specific bacterial species, particularly those involved in pathogenic mechanisms. Its study often focuses on its expression in laboratory settings, where it can be synthesized using various techniques, including cell-free protein synthesis methods.

Classification

VlpB protein can be classified based on its structural and functional properties. It belongs to a broader category of proteins that are involved in translation and protein folding, which are critical for maintaining cellular homeostasis. Additionally, it can be categorized under proteins that interact with ribosomes during the translation process.

Synthesis Analysis

Methods

The synthesis of VlpB protein can be achieved through several methods, notably:

  • Cell-Free Protein Synthesis: This technique utilizes extracts from cells (such as E. coli or rabbit reticulocyte lysate) to produce proteins without the need for living cells. Conditions for synthesis typically include the presence of ribonucleic acid templates, amino acids, and various cofactors like ATP and magnesium ions .
  • In Vitro Transcription and Translation: This method involves transcribing a DNA template into messenger RNA, which is then translated into protein using a cell-free system. The use of T7 RNA polymerase is common for transcription, followed by translation in a suitable lysate .

Technical Details

The synthesis conditions may vary depending on the source of the lysate used. For example, rabbit reticulocyte lysate requires specific supplements such as hemin and creatine phosphate to enhance yield . The optimization of reaction conditions, including temperature and pH, is crucial for maximizing protein output.

Molecular Structure Analysis

Structure

The molecular structure of VlpB protein is characterized by its polypeptide chain configuration, which folds into a specific three-dimensional shape that is essential for its function. Detailed structural studies often employ techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these conformations.

Data

While specific structural data on VlpB may not be widely available, general data on similar proteins indicate that they typically exhibit domains responsible for binding to ribosomes and interacting with other translation factors. Understanding these structural features helps in predicting the functional capabilities of VlpB.

Chemical Reactions Analysis

Reactions

The chemical reactions involving VlpB protein primarily include:

  • Peptide Bond Formation: During translation, amino acids are linked together by peptide bonds catalyzed by ribosomes.
  • Post-Translational Modifications: These modifications may include phosphorylation or glycosylation, which are critical for the functional maturation of proteins.

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme availability, substrate concentration, and environmental conditions like pH and temperature. Techniques such as mass spectrometry are often employed to analyze these reactions quantitatively .

Mechanism of Action

Process

VlpB protein functions primarily during the translation phase of protein synthesis. It interacts with ribosomes to facilitate the assembly of polypeptides from amino acids based on the sequence encoded in messenger RNA.

Data

Physical and Chemical Properties Analysis

Physical Properties

VlpB protein exhibits typical physical properties associated with globular proteins, such as solubility in aqueous solutions and stability under physiological conditions. Its molecular weight and hydrodynamic size can be determined using techniques like dynamic light scattering.

Chemical Properties

Chemically, VlpB contains various functional groups that contribute to its reactivity and interaction with other biomolecules. These properties are essential for understanding how it participates in biochemical pathways within cells.

Applications

Scientific Uses

VlpB protein has several applications in scientific research:

  • Protein Synthesis Studies: It serves as a model system for studying the mechanisms of translation and the effects of various inhibitors on protein synthesis.
  • Biotechnology: Its properties can be harnessed in synthetic biology applications to engineer new proteins with desired functionalities.
  • Disease Research: Understanding VlpB's role in pathogenic bacteria can lead to insights into bacterial infections and potential therapeutic targets.
Introduction to VlpB Protein

Mycoplasma hyorhinis and the Vlp SystemMycoplasma hyorhinis is a significant pathogen in swine, responsible for polyserositis, pneumonia, arthritis, and otitis media, with a global prevalence of 50–70% in swine populations [6]. As a wall-less bacterium, it relies on a sophisticated surface lipoprotein system for environmental interaction and immune evasion. The Variable Lipoprotein (Vlp) family constitutes the primary coat proteins of M. hyorhinis, comprising seven members (VlpA-G) [6] [7]. These lipoproteins are products of a chromosomal gene cluster organized in the order vlpD-vlpE-vlpF-IS-vlpA-IS-vlpB-vlpC (where IS represents insertion sequences) [7]. The Vlp system undergoes two primary genetic mechanisms for diversity:

  • Phase variation: Controlled by hypermutable polyadenine (polyA) tracts in promoter regions, leading to stochastic ON/OFF switching of gene expression [7].
  • Size variation: Mediated by insertion/deletion mutations in repetitive coding sequences within the C-terminal region, generating allelic variants of differing lengths [2] [7].

This combinatorial system enables M. hyorhinis to generate extensive surface mosaics, with VlpB being one of the most dynamically variable lipoproteins [7].

Table 1: Characteristics of Mycoplasma hyorhinis Vlp Proteins

Vlp ProteinGene LocationSize Variation MechanismKey Functional Domains
VlpBDownstream of ISC-terminal repetitive regionCharged C-terminal domain
VlpADownstream of ISC-terminal repetitive regionCharged C-terminal domain
VlpCTerminal in clusterC-terminal repetitive regionCharged C-terminal domain
VlpD5' end of clusterC-terminal repetitive regionCharged C-terminal domain
VlpEAdjacent to VlpDC-terminal repetitive regionCharged C-terminal domain
VlpFAdjacent to VlpEC-terminal repetitive regionCharged C-terminal domain

Role of VlpB in Antigenic Diversity and Host Adaptation

VlpB contributes significantly to M. hyorhinis's capacity for immune evasion and host cell adhesion through two principal mechanisms:

Antigenic Variation and Immune Evasion:

  • Elongated VlpB variants (containing expanded repetitive C-terminal regions) confer complete resistance to host antibody-mediated growth inhibition. In contrast, shorter variants remain susceptible [2].
  • VlpB's size variation alters surface epitope density and accessibility. Antibodies targeting non-VlpB surface antigens exhibit reduced efficacy against strains expressing elongated VlpB, suggesting VlpB physically shields critical surface targets [2].
  • During experimental infections, VlpB elicits distinct IgG response kinetics compared to other Vlps (e.g., VlpD shows minimal reactivity), indicating VlpB-specific antigenicity influences the host's immune recognition profile [4].

Host Cell Adhesion and Colonization:

  • Recombinant VlpB protein inhibits M. hyorhinis adherence to host cells by >50% in competitive binding assays, demonstrating direct involvement in cytoadhesion [6].
  • The C-terminal repetitive domain of VlpB facilitates binding to extracellular matrix components or host cell receptors. Size variations modulate the avidity of these interactions [6] [7].
  • In vivo selection experiments reveal strong pressure favoring elongated VlpB phenotypes during immune challenge, confirming its role in persistent colonization [2].

Table 2: Functional Consequences of VlpB Genetic Variation

Variation TypeGenetic MechanismFunctional ConsequenceBiological Significance
Size VariationInsertion/deletion of tandem repeats in C-terminal coding regionAlters steric shielding capacity; modifies adhesion avidityImmune evasion; persistence in host tissues
Phase VariationHypermutation of polyA tract in promoter (ON/OFF switching)Transient loss/gain of VlpB expressionAntigenic mosaicism; combinatorial surface diversity

Historical Context of VlpB Discovery and Characterization

The characterization of VlpB unfolded through key milestones in mycoplasma research:

  • Initial Identification (1990s): VlpB was first identified within the vlp gene cluster of M. hyorhinis strain SK76, initially described as a three-gene system (vlpA, vlpB, vlpC). Early studies demonstrated VlpB undergoes size variation via intragenic recombination in its repetitive C-terminal domain [2] [7].
  • Repertoire Expansion (1995): Analysis of strain GDL-1 revealed a more extensive vlp cluster containing vlpD, vlpE, and vlpF upstream of the originally identified genes. This demonstrated the vlp repertoire is strain-dependent and potentially mobile, with Insertion Sequence (IS) elements flanking vlpA and vlpB [7].
  • Functional Elucidation (1997-2016): Landmark studies established VlpB's dual role:
  • Immune Evasion (1997): Elongated VlpB variants were shown to confer complete resistance to complement-independent growth inhibition by host antibodies, a phenotype selected in vivo [2].
  • Adhesion (2016): Recombinant VlpB significantly inhibited mycoplasma adherence to host cells, providing direct evidence of its role as an adhesin [6].
  • Molecular Mechanisms (Ongoing): Recent research focuses on structural characterization of VlpB's repetitive domains, regulation of its expression via polyA tract slippage, and its interaction with specific host receptors during infection [4] [6].

Properties

CAS Number

144905-78-2

Product Name

VlpB protein

Molecular Formula

C7H12N2O2

Synonyms

VlpB protein

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